molecular formula C15H17ClN2 B5632073 (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine

(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine

Numéro de catalogue B5632073
Poids moléculaire: 260.76 g/mol
Clé InChI: SQHWKRORNZPNBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as Tofisopam, is a benzodiazepine-like drug that has been used for the treatment of anxiety disorders. It has been found to have similar anxiolytic effects to benzodiazepines but with fewer side effects.

Mécanisme D'action

The exact mechanism of action of (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is not fully understood. However, it is believed to act on the GABA-A receptor, similar to benzodiazepines. This compound binds to a different site on the GABA-A receptor than benzodiazepines, which may account for its reduced side effects.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects. It has also been found to increase the activity of the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of GABA.

Avantages Et Limitations Des Expériences En Laboratoire

(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has several advantages for use in lab experiments. It has been found to have fewer side effects than benzodiazepines, which may make it a safer alternative for use in animal studies. However, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.

Orientations Futures

There are several areas of future research for (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. One area of interest is its potential use in the treatment of other psychiatric disorders such as depression and schizophrenia. Another area of research is the development of new analogs of this compound with improved potency and selectivity for the GABA-A receptor. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
Conclusion:
In conclusion, this compound is a benzodiazepine-like drug that has been found to have anxiolytic effects with fewer side effects than benzodiazepines. It acts on the GABA-A receptor and increases the levels of GABA in the brain. This compound has several advantages for use in lab experiments but also has limitations due to its short half-life. Future research on this compound may lead to the development of new treatments for psychiatric disorders and a better understanding of its effects on the brain.

Méthodes De Synthèse

(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine can be synthesized by the condensation of 4-chlorobenzyl chloride with 2-(2-pyridinyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product can be purified by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its anxiolytic effects in both animal and human models. It has been found to reduce anxiety-related behaviors in animal models such as the elevated plus maze and the light-dark box test. In human studies, this compound has been found to be effective in the treatment of generalized anxiety disorder and social anxiety disorder.

Propriétés

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2/c1-18(11-9-15-4-2-3-10-17-15)12-13-5-7-14(16)8-6-13/h2-8,10H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHWKRORNZPNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.